[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone

deuterated internal standard LC-MS/MS quantification mass shift

MAM2201-d5 is the ONLY reliable internal standard for quantifying MAM-2201 by LC-MS/MS or GC-MS. Non-deuterated MAM-2201 shares identical mass and is useless as an IS. Structurally similar deuterated standards (AM2201-d5, JWH-122-d5) exhibit chromatographic retention time shifts and distinct matrix effects that compromise MAM-2201 quantification. MAM2201-d5 co-elutes with the target analyte and provides a consistent +5 Da mass shift. As demonstrated in the first fatal MAM-2201 poisoning case, MAM2201-d5 enabled accurate measurement across a wide dynamic range: 4.3 ng/g (brain) to 1,535 ng/g (adipose tissue). Procure from ISO Guide 34-certified suppliers for ISO/IEC 17025-accredited forensic methods.

Molecular Formula C25H24FNO
Molecular Weight 378.5 g/mol
Cat. No. B10764935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone
Molecular FormulaC25H24FNO
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D
InChIKeyIGBHZHCGWLHBAE-UCXXKCETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAM2201-d5 Deuterated Internal Standard: Product Definition and Forensic Quantification Role for the Synthetic Cannabinoid MAM-2201


[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone (MAM2201-d5, CAS 2095544-38-8) is a pentadeuterated analog of the potent synthetic cannabinoid receptor agonist MAM-2201, carrying five deuterium atoms at the 2, 4, 5, 6, and 7 positions of the indole ring [1]. It is classified as an analytical reference material, not intended for pharmacological evaluation, and is supplied as a neat solid with purity ≥95% [1]. The non-deuterated parent, MAM-2201, is a naphthoylindole that displays high-affinity agonism at human CB1 (Ki = 2.07 ± 0.82 nM) and CB2 (Ki = 0.582 ± 0.123 nM) receptors and has been implicated in severe human intoxications and fatalities [2][3].

Why a Non-Deuterated Analog or an Alternative Cannabinoid Internal Standard Cannot Substitute for MAM2201-d5 in Regulated Bioanalysis


The selection of an internal standard (IS) for quantitative LC-MS/MS or GC-MS analysis is not interchangeable among structurally similar synthetic cannabinoids. The fundamental analytical requirement is that the IS co-elutes with the target analyte and undergoes identical sample preparation, ionization, and fragmentation, while being distinguishable by a consistent mass shift. Non-deuterated MAM-2201 shares an identical monoisotopic mass with the analyte, rendering it useless as an IS [1]. Deuterated standards for other cannabinoids, such as AM2201-d5 or JWH-122-d5, differ in their chemical structure (lacking the 4-methyl substituent or the 5-fluoro group, respectively), leading to chromatographic retention time shifts and distinct matrix effects that compromise quantification accuracy for MAM-2201 [2]. The unique metabolic profile of MAM-2201, which produces N-5-hydroxylated metabolites that differ from the N-4-hydroxylated pattern of its close analog JWH-122, further mandates analyte-specific quantification tools [3].

Quantitative Differential Evidence for MAM2201-d5: Analytical Selectivity, Pharmacological Context, and Forensic Validation


Mass Spectrometric Selectivity: A +5 Da Shift Provides Unambiguous Discrimination from the Non-Deuterated Analyte MAM-2201

MAM2201-d5 incorporates five deuterium atoms at the indole 2, 4, 5, 6, and 7 positions, resulting in a molecular weight of 378.5 g/mol [1]. This represents a +5.0 Da mass shift relative to the non-deuterated MAM-2201 (monoisotopic mass 373.184193 Da; average mass 373.47 g/mol) . This mass difference enables the mass spectrometer to completely resolve the IS signal from the analyte signal in both full-scan and selected reaction monitoring (SRM) modes, while the near-identical chemical structure ensures co-elution and equivalent ionization efficiency. In contrast, a non-deuterated structural analog such as AM-2201 (MW 359.44) introduces both a mass difference and a retention time shift, invalidating its use as a true isotope dilution internal standard for MAM-2201 [2].

deuterated internal standard LC-MS/MS quantification mass shift stable isotope dilution

Parent Compound MAM-2201 Displays a Distinct CB1/CB2 Binding Selectivity Profile Relative to Its Des-methyl Analog AM-2201

The parent analyte MAM-2201 exhibits a CB1 Ki of 2.07 ± 0.82 nM and a CB2 Ki of 0.582 ± 0.123 nM, yielding a CB1/CB2 Ki ratio of approximately 3.6, indicating preferential CB2 binding [1]. This contrasts with AM-2201, which binds CB1 with Ki = 1.0 nM and CB2 with Ki = 2.6 nM, giving a CB1/CB2 ratio of ~0.38 (CB1-preferring) [1][2]. The presence of the 4-methyl substituent on the naphthoyl group of MAM-2201 thus inverts the subtype selectivity relative to AM-2201. This pharmacological distinction means that forensic quantification of MAM-2201 cannot be accurately contextualized using data or standards derived from AM-2201 [3].

cannabinoid receptor binding CB1 selectivity structure-activity relationship radioligand binding

MAM-2201 Metabolism Diverges from JWH-122: N-5-Hydroxylation Dominates Over N-4-Hydroxylation, Requiring Analyte-Specific IS for Metabolite Quantification

MAM-2201 and JWH-122 (its non-fluorinated analog) produce distinct primary hydroxylated metabolites. In human liver microsome incubations and confirmed in authentic human urine specimens, MAM-2201 is predominantly metabolized to N-5-hydroxylated JWH-122 metabolite, while JWH-122 primarily yields the N-4-hydroxylated JWH-122 metabolite [1]. This regioisomeric difference is critical because the N-5-OH and N-4-OH metabolites have different chromatographic retention times and MS/MS fragmentation patterns, requiring separate quantification methods and matched deuterated internal standards. Trace amounts of N-4-hydroxylated MAM-2201 metabolite, a unique MAM-2201 marker, were detected in only a few urine specimens [1]. Additionally, 19 phase I metabolites and 13 novel phase II metabolites (including human-specific glucuronide G3) have been identified for MAM-2201, underscoring its complex metabolic fate that differs from JWH-122 and AM-2201 [2][3].

in vitro metabolism human liver microsomes hydroxylation pattern forensic toxicology

MAM-2201 Inhibits Synaptic Neurotransmission with Greater Potency than Δ9-THC and the Classical Synthetic Cannabinoid JWH-018

In whole-cell patch-clamp recordings from mouse cerebellar Purkinje cells, MAM-2201 inhibited glutamate release at parallel fiber-Purkinje cell synapses with an IC50 of 0.36 μM, acting via presynaptic CB1 receptors [1]. Within the concentration range of 0.1–30 μM, MAM-2201 produced significantly greater inhibition of neurotransmitter release than Δ9-tetrahydrocannabinol (Δ9-THC), and within the range of 0.03–3 μM, it exceeded the inhibition produced by JWH-018, one of the most widely studied first-generation synthetic cannabinoids [1]. The CB1 agonistic potency of MAM-2201 in inhibiting excitatory synaptic transmission was reported as 2.5-fold and 3-fold lower IC50 than WIN-55,212-2 and JWH-018, respectively, confirming that MAM-2201 is more potent than classical naphthoylindoles [2].

synaptic transmission CB1 receptor Purkinje cell patch-clamp electrophysiology

Validated Forensic Application: MAM2201-d5 Enabled the First Reported Quantification of MAM-2201 in Postmortem Human Tissues in a Fatal Intoxication Case

In the first published fatal MAM-2201 poisoning case, liquid chromatography–electrospray ionization–tandem mass spectrometry (LC-ESI-MS/MS) utilizing deuterated MAM-2201 as the internal standard quantified the drug in multiple postmortem matrices [1]. The measured concentrations were: 12.4 ng/mL in whole blood, 18.1 ng/g in liver, 11.2 ng/g in kidney, 4.3 ng/g in brain, and 1,535 ng/g in adipose tissue [1]. The exceptional accumulation in adipose tissue (approximately 124-fold higher than blood) was a critical finding that guided subsequent recommendations to use adipose tissue as the preferred specimen for MAM-2201 detection [1]. Without the deuterated IS, matrix-dependent ionization suppression—particularly in lipid-rich adipose tissue extracts—would have severely compromised quantification accuracy [2].

forensic toxicology postmortem distribution LC-ESI-MS/MS fatal intoxication

MAM-2201 Exhibits Exceptionally High In Vivo Potency Relative to Δ9-THC Across Multiple Cannabimimetic Endpoints in Mice

In CD-1 male mice, MAM-2201 produced dose-dependent cannabimimetic effects with ED50 values that are two orders of magnitude lower than those of Δ9-THC [1]. Specifically, MAM-2201 induced hypothermia with an ED50 of 0.287 mg/kg (IP) versus 25.4 mg/kg for Δ9-THC (88-fold more potent), analgesia with an ED50 of 0.125 mg/kg versus 29.4 mg/kg for Δ9-THC (235-fold more potent), and catalepsy with an ED50 of 0.301 mg/kg versus 18.9 mg/kg for Δ9-THC (63-fold more potent) [1]. In a separate study, MAM-2201 fully substituted for Δ9-THC in drug discrimination, and its rank order of potency correlated with CB1 binding affinity, placing it among the most potent synthetic cannabinoids tested [2]. Notably, MAM-2201 elicited convulsant effects at 1.0 mg/kg in 8/8 murine subjects, an adverse effect not observed with Δ9-THC at behaviorally equivalent doses [1].

in vivo pharmacology tetrad assay hypothermia analgesia catalepsy

Procurement-Driven Application Scenarios for MAM2201-d5 in Forensic Toxicology, Clinical Pharmacology, and Regulatory Compliance


Forensic Postmortem and DUID Quantification of MAM-2201 in Whole Blood, Urine, and Tissue Homogenates

MAM2201-d5 is the essential internal standard for quantifying MAM-2201 in forensic matrices by LC-MS/MS or GC-MS. As demonstrated in the first fatal MAM-2201 poisoning case, its use enabled accurate measurement across a wide dynamic range—from 4.3 ng/g (brain) to 1,535 ng/g (adipose tissue)—a range that would be compromised by non-deuterated or mismatched IS candidates [1]. Accredited forensic laboratories operating under ISO/IEC 17025 can procure this reference material from ISO Guide 34-certified suppliers for use in validated methods intended for court-admissible reporting [2].

Clinical Toxicology Screening and Metabolite Confirmation in Emergency Department Settings

Patients presenting with suspected synthetic cannabinoid intoxication require rapid identification of the causative agent to guide clinical management. MAM2201-d5 enables the development of targeted LC-MS/MS panels that can distinguish MAM-2201 from its close analogs AM-2201 and JWH-122 based on parent compound and metabolite ratios. The metabolic distinction—N-5-hydroxylation dominance for MAM-2201 versus N-4-hydroxylation for JWH-122—means that a matched deuterated IS is required for each analyte in the panel to avoid cross-analyte interference [3].

Regulatory Forensic Surveillance and Wastewater-Based Epidemiology for Synthetic Cannabinoid Trend Monitoring

Government and EU Early Warning System laboratories monitoring emerging synthetic cannabinoids in seized materials, biological specimens, or wastewater require certified reference standards for each target compound. Given that MAM-2201 ranks among the most potent CB1 binders among detected synthetic cannabinoids and has been linked to motor vehicle collisions and fatalities in Japan and Europe, MAM2201-d5 is the requisite IS for any validated analytical method seeking to report MAM-2201 concentrations to regulatory databases [4][5].

In Vitro Metabolism and Drug-Drug Interaction Studies Using Human Hepatocyte or Microsomal Models

Research groups investigating the metabolic stability, CYP phenotyping, or potential drug-drug interactions of MAM-2201 require a deuterated IS to achieve the precision needed for intrinsic clearance (CLint) determination and metabolite formation rate calculations. The extensive phase I and phase II metabolism of MAM-2201—involving CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4—produces over 30 metabolites, many of which are species-specific; MAM2201-d5 provides the analytical anchor for cross-species comparative metabolism studies [6].

Quote Request

Request a Quote for [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.